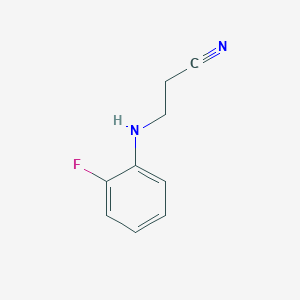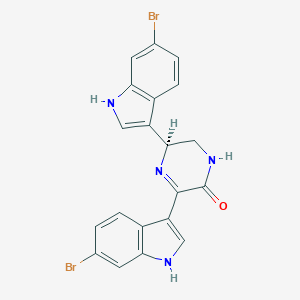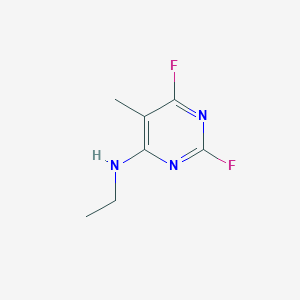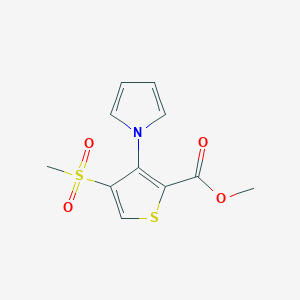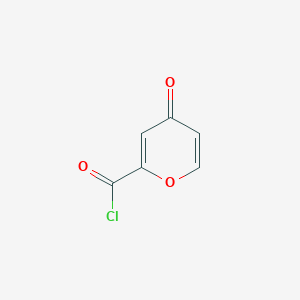
2-Methyl-2-cyclohexen-1-one
Descripción general
Descripción
2-Methyl-2-cyclohexen-1-one is an organic compound with the molecular formula C7H10O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products. This compound is known for its versatility in organic synthesis, particularly in the formation of complex molecular structures.
Mecanismo De Acción
Target of Action
2-Methyl-2-cyclohexen-1-one is a versatile electrophile . It is used in a range of addition reactions, indicating that it primarily targets nucleophilic entities in biochemical systems . .
Mode of Action
As an electrophile, this compound can participate in various addition reactions . It can undergo conjugate addition with organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations . These reactions involve the compound interacting with its targets and forming new covalent bonds, leading to changes in the chemical structure of the targets.
Análisis Bioquímico
Biochemical Properties
It is known that unsaturated ketones, like 2-Methyl-2-cyclohexen-1-one, are highly reactive and are important precursors in air pollution . They can undergo various reactions, including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .
Cellular Effects
It is known that unsaturated ketones can have significant effects on cellular processes, particularly in the context of oxidative stress
Molecular Mechanism
It is known that unsaturated ketones can undergo a variety of reactions, suggesting that this compound may interact with a range of biomolecules
Temporal Effects in Laboratory Settings
It is known that unsaturated ketones can undergo a variety of reactions over time, suggesting that the effects of this compound may change over time .
Metabolic Pathways
It is known that unsaturated ketones can undergo a variety of reactions, suggesting that this compound may be involved in a range of metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-cyclohexen-1-one can be synthesized through several methods. One common laboratory method involves the α-bromination of cyclohexanone followed by treatment with a base. Another method includes the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods: Industrially, this compound is often produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into 2-methylcyclohexanone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the α-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and vanadium catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organocopper reagents for nucleophilic conjugate addition.
Major Products:
Oxidation: this compound oxide.
Reduction: 2-Methylcyclohexanone.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparación Con Compuestos Similares
2-Cyclohexen-1-one: Similar in structure but lacks the methyl group at the 2-position.
3-Methyl-2-cyclohexenone: Similar but with the methyl group at the 3-position.
2-Methylcyclohexanone: Similar but lacks the double bond in the ring.
Uniqueness: 2-Methyl-2-cyclohexen-1-one is unique due to its specific placement of the methyl group and the double bond, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
IUPAC Name |
2-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNAAYQZJAXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149905 | |
| Record name | 2-Cyclohexen-1-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-18-2 | |
| Record name | 2-Methyl-2-cyclohexenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-CYCLOHEXENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8GTZ04A1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-methyl-2-cyclohexen-1-one?
A1: this compound has the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol. Key spectroscopic data includes strong IR absorption around 1680 cm⁻¹ for the carbonyl group and 1640 cm⁻¹ for the alkene. ¹H NMR would show characteristic signals for the olefinic proton around 5.5-6.5 ppm and the methyl group as a singlet around 1.5-2.0 ppm.
Q2: What are the common synthetic routes to obtain this compound?
A2: One common approach is the Robinson annulation, which involves the reaction of cyclohexanone with methyl vinyl ketone. [] Another method utilizes the alkylation of 2,4-dimethyl-3-furoic acid followed by catalytic hydrogenation and dehydrative annulation to yield a precursor that can be converted to this compound. []
Q3: How does the structure of this compound relate to its reactivity?
A3: The α,β-unsaturated ketone system in this compound makes it susceptible to nucleophilic attack at the β-carbon. [] This reactivity is crucial for various reactions, including conjugate additions and Michael additions.
Q4: Can this compound undergo asymmetric reduction?
A4: Yes, Yamadazyma farinosa IFO 10896 yeast has been shown to catalyze the enantioselective reduction of the carbon-carbon double bond in this compound. This microbial reduction, followed by oxidation, provides optically active (R)-2-methyl-1-cyclohexanone with high enantiomeric excess. []
Q5: What is the significance of the Clemmensen reduction with this compound?
A5: Under anhydrous Clemmensen reduction conditions, this compound forms a mixture of isomeric cyclopropyl acetates. [] This reaction highlights the tendency of the intermediate allylic anion to undergo electrocyclic closure, offering insights into reaction mechanisms and potential synthetic pathways.
Q6: How does this compound act as a building block in organic synthesis?
A6: The reactivity of this compound makes it valuable for constructing more complex molecules. For example, it serves as a starting material in the synthesis of the spirolactone core found in natural products like napalilactone and pathylactone A. [] Additionally, its condensation reactions with various dienes provide routes to substituted naphthalenes, important structural motifs in organic chemistry. [, , ]
Q7: Can you explain the role of this compound in Diels-Alder reactions?
A7: While this compound is not a diene, it can act as a dienophile in Diels-Alder reactions. [] Its electron-deficient double bond, activated by the adjacent carbonyl group, readily reacts with dienes to form cycloadducts, expanding its synthetic utility.
Q8: Are there any studies on the potential toxicity of this compound?
A9: While comprehensive toxicological data for this compound is limited, insights can be drawn from structurally related compounds. For instance, carvone, despite its presence in food and flavorings, has been associated with allergic reactions in some individuals. [] This observation highlights the importance of careful evaluation and potential structure-activity relationship studies to assess the safety profile of this compound and its derivatives.
Q9: What are the potential applications of this compound derivatives in medicinal chemistry?
A10: Research suggests that derivatives of this compound, like the monoterpenoid glycosides spicatoside A and spicatoside B isolated from Mentha spicata L., exhibit anti-inflammatory and hemostatic activities. [] This finding points to the potential of exploring this class of compounds for developing novel therapeutic agents. Further investigation is needed to fully understand their pharmacological properties and potential applications.
Q10: How is this compound used in the study of photochemistry and reactive intermediates?
A11: Research on the photoreactivity of 3-azido-2-methyl-2-cyclohexen-1-one (a vinyl azide derivative) at cryogenic temperatures provides valuable information about the formation and reactivity of triplet vinylnitrenes. [] These studies contribute to our understanding of fundamental photochemical processes and the behavior of reactive intermediates.
Q11: What is the role of this compound in materials science?
A11: While specific applications in materials science are limited, the presence of the α,β-unsaturated ketone system in this compound makes it a potential building block for polymers and other materials. Its reactivity can be exploited for polymerization reactions or for introducing specific functionalities into polymer chains.
Q12: Has this compound been investigated using computational chemistry methods?
A12: While the provided research excerpts do not explicitly mention computational studies on this compound, its relatively simple structure makes it amenable to various computational chemistry methods. Simulations, quantum chemical calculations, and QSAR model development can provide valuable insights into its electronic structure, reactivity, interactions with other molecules, and potential applications.
Q13: How do substituents on the cyclohexene ring influence the reactivity of this compound?
A14: The presence and position of substituents on the cyclohexene ring can significantly influence the reactivity of this compound. [] For example, studies on the antigen formation of carvone analogs show that alterations in the molecule's three-dimensional structure, achieved through the introduction of substituents, can affect its reactivity towards nucleophiles and its ability to induce sensitization. [] This highlights the importance of understanding structure-activity relationships when designing and studying derivatives of this compound for specific applications.
Q14: How does this compound participate in hydrogen bonding interactions?
A15: Research on substituted enaminones, including derivatives of this compound, reveals that the presence of the enaminone carbonyl group enables intermolecular N—H⋯O hydrogen bond formation. [] These hydrogen bonds can influence the self-assembly of these molecules in the solid state, leading to the formation of supramolecular structures like catemers. Understanding these interactions is crucial for designing materials with specific properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


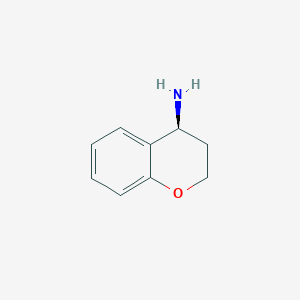

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
